4-Hydroxy-3-iodo-5-methoxybenzonitrile
Overview
Description
The compound 4-Hydroxy-3-iodo-5-methoxybenzonitrile is a chemical of interest in various fields of chemistry and pharmacology. It is characterized by the presence of hydroxy, iodo, and methoxy functional groups attached to a benzonitrile framework. These substituents influence the compound's reactivity, physical properties, and potential applications in synthesis and drug design.
Synthesis Analysis
The synthesis of compounds related to 4-Hydroxy-3-iodo-5-methoxybenzonitrile can be achieved through various methods. For instance, a related compound, 3-methoxy-4-chloro-5-nitrobenzonitrile, was synthesized from vanillin, which involved multiple steps including nitration, chlorination, and the use of reagents like phosphoryl chloride and thionyl chloride . Another study describes a one-pot synthesis approach for 3,5-dimethyl-4-hydroxybenzonitrile, which could potentially be adapted for the synthesis of 4-Hydroxy-3-iodo-5-methoxybenzonitrile by changing the substituents . The synthesis of hydroxy and methoxyindoles through cyanoalkylation of O-protected nitrophenols followed by catalytic hydrogenation could also provide insights into the synthesis of similar compounds .
Molecular Structure Analysis
The molecular structure of 4-Hydroxy-3-iodo-5-methoxybenzonitrile can be inferred from studies on similar compounds. For example, the structure of a compound with a 4-hydroxy-3-iodo-5-methoxybenzene group was found to be disordered over two positions, indicating potential conformational flexibility . Additionally, the presence of halogens like iodine can lead to specific interactions, as seen in 3,5-dihalo-4-hydroxybenzonitriles, where halogen...halogen interactions contribute to the formation of planar sheets .
Chemical Reactions Analysis
The reactivity of 4-Hydroxy-3-iodo-5-methoxybenzonitrile can be complex, as the presence of multiple substituents can lead to a variety of chemical reactions. For example, the reduction of 4-methoxybenzenediazonium ion in the presence of a copper(I) catalyst and hydrogenphosphate dianion leads to a range of products, demonstrating the potential for diverse reaction pathways . The synthesis of new 4-hydroxybenzonitrile derivatives and their herbicidal properties also show the versatility of reactions involving hydroxybenzonitrile derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-Hydroxy-3-iodo-5-methoxybenzonitrile can be deduced from studies on similar molecules. For instance, the vibrational spectra and structure of 4-hydroxybenzonitrile and its anion have been studied, revealing changes in spectral properties upon deprotonation and providing insights into the electronic structure of the molecule . The conversion of hydroxybenzonitriles into oxyanions has also been studied, showing significant structural changes and the formation of quasi-quinonoidal structures in the case of the para-isomer . These studies suggest that the electronic and structural properties of 4-Hydroxy-3-iodo-5-methoxybenzonitrile would be influenced by its functional groups and their interactions.
Scientific Research Applications
Structural and Molecular Insights The molecular structure of 4-Hydroxy-3-iodo-5-methoxybenzonitrile and its derivatives is stabilized by intramolecular hydrogen bonds. Specifically, in one compound, intramolecular O—H⋯O and C—H⋯O hydrogen bonds play a crucial role. The compound's structure also shows a disordered 4-hydroxy-3-iodo-5-methoxybenzene group over two positions, with a significant site-occupancy ratio, and the molecules are linked via weak intermolecular hydrogen bonds. Notably, a short intermolecular I⋯O contact was observed in the structure (Zuo‐Liang Jing et al., 2005).
Herbicide Formulation and Application The compound is crucial in the formulation of herbicides like bromoxynil and ioxynil. These herbicides are used extensively for the control of broad-leafed weeds, especially in crop-growing areas. The formulations, despite being highly effective, have faced productivity challenges and required cumbersome purification processes (A. Subbarayappa et al., 2010), (A. Subbarayappa et al., 2011).
properties
IUPAC Name |
4-hydroxy-3-iodo-5-methoxybenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6INO2/c1-12-7-3-5(4-10)2-6(9)8(7)11/h2-3,11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSVSSLQMWDSYLM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C#N)I)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6INO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30598864 | |
Record name | 4-Hydroxy-3-iodo-5-methoxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30598864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-3-iodo-5-methoxybenzonitrile | |
CAS RN |
834907-45-8 | |
Record name | 4-Hydroxy-3-iodo-5-methoxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30598864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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